N-(4-chloro-2,5-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a methanesulfonyl group, and a chlorinated dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. For example, the use of chlorinated solvents and controlled temperatures can be crucial in ensuring the correct formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to maximize yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-MORPHOLINECARBOTHIOAMIDE
- N-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOPHENE-2-CARBOXAMIDE
Uniqueness
Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H27ClN2O5S |
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Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H27ClN2O5S/c1-15-7-4-5-8-17(15)14-31(27,28)25-10-6-9-16(13-25)22(26)24-19-12-20(29-2)18(23)11-21(19)30-3/h4-5,7-8,11-12,16H,6,9-10,13-14H2,1-3H3,(H,24,26) |
InChI Key |
YNIAIHZUMBZBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
Origin of Product |
United States |
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